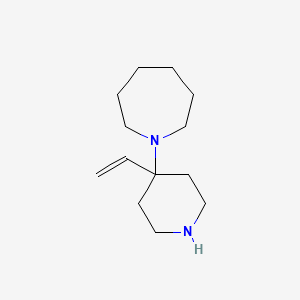

1-(4-Ethenylpiperidin-4-yl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2 |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

1-(4-ethenylpiperidin-4-yl)azepane |

InChI |

InChI=1S/C13H24N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h2,14H,1,3-12H2 |

InChI Key |

QZKINIJVRZQGKE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCNCC1)N2CCCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 1 4 Ethenylpiperidin 4 Yl Azepane

Construction of the Azepane Moiety

The azepane ring, a seven-membered saturated N-heterocycle, is a common motif in biologically active compounds. mdpi.com Its synthesis can be challenging due to unfavorable entropic factors associated with the formation of medium-sized rings. nih.gov Several strategies have been developed to overcome these hurdles.

Ring-Expansion Strategies for Azepane Formation

Ring-expansion reactions provide a powerful method for the synthesis of azepanes from more readily accessible smaller rings, such as piperidines or pyrrolidines. These methods often proceed with high stereoselectivity and regioselectivity. rsc.org One such strategy involves the rearrangement of bicyclic azetidinium ions, which can be formed from pyrrolidine (B122466) derivatives. The regioselective ring-opening of these intermediates by various nucleophiles can lead to the formation of 4-substituted α-trifluoromethyl azepanes. researchgate.net Another approach is the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepane counterparts, a reaction that can be catalyzed by palladium and proceed with a high degree of enantio-retention. chemrxiv.org The dearomative ring expansion of nitroarenes, mediated by blue light, offers another route to complex azepanes in a two-step process involving a subsequent hydrogenolysis. rwth-aachen.de

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product | Reference |

| Piperidine (B6355638) Derivatives | Diastereoselective Ring Expansion | Not specified | Azepane Derivatives | rsc.org |

| Trifluoromethyl Pyrrolidines | Regioselective Ring-Opening | Nucleophiles | 4-Substituted α-Trifluoromethyl Azepanes | researchgate.net |

| 2-Vinyl Piperidines | Palladium-Catalyzed Rearrangement | Palladium Catalyst | Azepane Derivatives | chemrxiv.org |

| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue Light | Azepane Derivatives | rwth-aachen.de |

Intramolecular Cyclization Approaches for the Seven-Membered Ring

Intramolecular cyclization is a direct and widely used method for the formation of the azepane ring. The success of this approach depends on the nature of the substrate and the reaction conditions. A silyl-aza-Prins cyclization of allylsilyl amines has been shown to produce trans-azepanes in high yields and with excellent diastereoselectivities when mediated by indium(III) chloride. acs.orgnih.gov Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which efficiently yields trifluoromethyl-substituted azepine-2-carboxylates. nih.govresearchgate.net Furthermore, a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides provides a facile route to azepino[4,5-b]indolones. thieme-connect.de The enantioselective synthesis of azepane-type N-heterocycles with α-alkenyl substitution can be achieved through a cationic CpRu complex-catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. nih.gov

| Reaction Type | Key Reagents/Catalysts | Substrate | Product | Reference |

| Silyl-aza-Prins Cyclization | InCl₃ | Allylsilyl Amines | trans-Azepanes | acs.orgnih.gov |

| Tandem Amination/Cyclization | Cu(I) Catalyst | Functionalized Allenynes and Amines | Trifluoromethyl-substituted Azepine-2-carboxylates | nih.govresearchgate.net |

| Intramolecular Cyclization | Brønsted Acid | Unsaturated Tryptamides | Azepino[4,5-b]indolones | thieme-connect.de |

| Asymmetric Intramolecular N-Allylation | Cationic CpRu Complex | N-substituted ω-amino allylic alcohols | α-Alkenyl Azepanes | nih.gov |

Stereoselective Azepane Synthesis Methodologies

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several stereoselective methods for azepane synthesis have been developed. A notable example is the osmium-catalyzed tethered aminohydroxylation of allylic alcohols derived from D-mannose, which allows for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This method establishes a new C-N bond with complete regio- and stereocontrol. The subsequent intramolecular reductive amination affords the desired azepane. The diastereoselective silyl-aza-Prins cyclization mentioned earlier is also a key stereoselective method. acs.orgnih.gov Furthermore, the palladium-catalyzed two-carbon ring expansion of allylic amines can proceed with high enantio-retention, preserving the stereochemical integrity of the starting material. chemrxiv.org

Synthesis of the 4-Ethenylpiperidine (B1330849) Unit

The synthesis of the 4-ethenylpiperidine moiety, particularly with an additional substituent at the 4-position, presents a significant synthetic challenge due to the formation of a sterically hindered quaternary carbon center.

Approaches to Stereospecific Ethenyl Group Installation

The introduction of the ethenyl (vinyl) group at the 4-position of a piperidine ring can be effectively achieved through standard organometallic reactions on a 4-piperidone (B1582916) precursor.

A Wittig reaction provides a reliable method for converting a ketone to an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated by treating a phosphonium salt with a strong base. adichemistry.com The reaction of this ylide with a suitably protected 4-piperidone would yield the desired 4-ethenylpiperidine derivative. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; non-stabilized ylides typically lead to (Z)-alkenes. organic-chemistry.org

Alternatively, a Grignard reaction using vinylmagnesium bromide offers another robust method. mnstate.eduwisc.edulibretexts.org The addition of the vinyl Grignard reagent to a 4-piperidone would result in the formation of a tertiary alcohol, 4-ethenyl-4-hydroxypiperidine. Subsequent dehydration of this alcohol, for instance, under acidic conditions, would then generate the target 4-ethenylpiperidine.

| Reaction | Reagents | Intermediate | Key Features | Reference |

| Wittig Reaction | Methylenetriphenylphosphorane | 4-Piperidone | Forms C=C bond directly. | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comadichemistry.com |

| Grignard Reaction | Vinylmagnesium Bromide | 4-Piperidone | Forms a tertiary alcohol, requires subsequent dehydration. | mnstate.eduwisc.edulibretexts.org |

Formation of the Piperidine Ring System

The construction of the piperidine ring itself can be accomplished through various cyclization strategies. A modular and efficient one-pot synthesis of substituted piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This approach offers high diastereoselectivity in the ring-forming step. The synthesis of piperidine and pyrrolidine derivatives can also be achieved by the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor. masterorganicchemistry.com

A plausible strategic route to 1-(4-Ethenylpiperidin-4-yl)azepane would involve the synthesis of the two heterocyclic components followed by their coupling. A key intermediate would be a 4-amino-4-vinylpiperidine derivative. The synthesis of this intermediate could start from a protected 4-piperidone. A Strecker amino acid synthesis or a related reaction could be employed to introduce an amino group and a cyano group at the 4-position. The cyano group could then be converted to a vinyl group through a sequence of reduction to an aldehyde followed by a Wittig reaction. Alternatively, addition of vinylmagnesium bromide to an N-protected 4-iminopiperidine could be explored.

Once the 4-amino-4-vinylpiperidine is obtained, the final step would be the N-alkylation of the piperidine nitrogen with a suitable precursor that can be converted to the azepane ring, or more directly, the reductive amination of the 4-amino group with a precursor containing the azepane moiety. A more convergent approach would involve the N-alkylation of azepane with a pre-formed 4-ethenyl-4-halopiperidine or a similar electrophilic piperidine derivative. The choice of protecting groups for the piperidine nitrogen throughout the synthesis would be critical to ensure the desired reactivity and to avoid side reactions.

Methods for Incorporating the Quaternary Carbon Center

A crucial step in the synthesis of this compound is the construction of the 4-substituted piperidine ring bearing a quaternary carbon atom. Several modern synthetic methods can be envisaged for this purpose, including transition-metal-catalyzed allylic alkylation and acid-catalyzed cycloisomerization reactions.

Palladium-catalyzed asymmetric allylic alkylation of unstabilized enolates has emerged as a powerful tool for the enantioselective formation of all-carbon quaternary stereocenters. caltech.edu In a potential synthetic route, a suitable piperidinone precursor could be subjected to allylic alkylation to introduce the ethenyl group at the C4 position. The reaction typically employs a palladium catalyst with a chiral ligand, such as a phosphinooxazoline (PHOX) ligand, to induce asymmetry. caltech.edu

Another plausible approach involves the hydroalkylation of unactivated olefins. nih.gov This method allows for the formation of a new C(sp³)–C(sp³) bond and a C(sp³)–H bond across a double bond, which can be utilized to construct a quaternary carbon center. nih.gov Furthermore, acid-catalyzed cycloisomerization of neopentylic epoxides has been shown to generate vicinal all-carbon quaternary centers and could be adapted for the synthesis of a piperidine ring system with the desired substitution pattern. acs.org

The choice of method would depend on the desired stereochemistry and the availability of starting materials. The palladium-catalyzed approach offers the advantage of high enantioselectivity, which is often a critical consideration in medicinal chemistry.

Intermolecular Coupling and Linkage Strategies to Form the Azepane-Piperidine Scaffold

Connecting the 4-substituted piperidine core to the azepane ring is another key synthetic hurdle. This can be achieved through various intermolecular coupling strategies, including classical N-alkylation reactions and modern transition-metal-catalyzed cross-coupling reactions.

A straightforward approach to link the piperidine and azepane moieties is through N-alkylation. In this scenario, a pre-formed 4-ethenylpiperidine bearing a suitable leaving group at the 4-position (e.g., a tosylate or a halide) could be reacted with azepane. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com Alternatively, reductive amination between a 4-oxopiperidine derivative and azepane, followed by the introduction of the ethenyl group, could also be a viable pathway. nih.govbeilstein-journals.org

Transition-metal-catalyzed reactions offer a powerful alternative for the formation of the C-N bond between the two rings. For instance, copper(I)-catalyzed tandem amination/cyclization reactions have been successfully employed for the synthesis of azepine derivatives. nih.gov While this specific reaction leads to an unsaturated azepine ring, modifications of the reaction conditions or substrates could potentially be developed for the synthesis of saturated azepane-piperidine systems. Gold-catalyzed reactions have also been reported for the synthesis of azepane rings, highlighting the potential of noble metal catalysis in constructing such seven-membered heterocycles. nih.gov

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned. This would involve the coupling of a 4-halopiperidine derivative with azepane in the presence of a palladium catalyst and a suitable ligand.

The efficiency of the coupling reactions is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, catalyst, and base. For N-alkylation reactions, polar aprotic solvents like DMF and acetonitrile are generally preferred. researchgate.net The reaction temperature can be varied to control the reaction rate and minimize side reactions.

In the case of transition-metal-catalyzed couplings, the selection of the metal catalyst and the corresponding ligand is crucial for achieving high yields and selectivity. For example, in copper(I)-catalyzed reactions for the synthesis of azepine derivatives, cationic copper(I) complexes like [Cu(CH₃CN)₄]PF₆ have proven to be effective. nih.gov The choice of solvent can also significantly impact the outcome, with dioxane being a suitable medium for certain copper-catalyzed transformations. nih.gov

The following table summarizes typical conditions for relevant coupling reactions:

Table 1: Typical Reaction Conditions for C-N Bond Formation| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃ | DMF | Room Temp - 80 | 60-90 |

| Reductive Amination | NaBH(OAc)₃ | DCE | Room Temp | 70-95 |

| Copper(I)-Catalyzed Amination | [Cu(CH₃CN)₄]PF₆ | Dioxane | 70-90 | 50-80 |

Derivatization and Analog Synthesis from this compound Precursors

Once the core scaffold of this compound is synthesized, further derivatization can be explored to generate a library of analogs for structure-activity relationship (SAR) studies.

The ethenyl (vinyl) group serves as a versatile handle for a wide range of chemical transformations. For example, it can undergo:

Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding ethyl-substituted analog.

Hydroboration-oxidation: This two-step process would convert the ethenyl group into a primary alcohol, which can be further functionalized.

Epoxidation: Treatment with a peroxy acid would form an epoxide, a versatile intermediate for the introduction of various nucleophiles.

Heck reaction: The vinyl group can participate in palladium-catalyzed Heck reactions to introduce aryl or vinyl substituents.

Metathesis: Olefin metathesis reactions could be employed to form larger ring systems or to couple the molecule with other olefin-containing fragments. mdpi.com

These modifications would allow for a systematic exploration of the chemical space around the core this compound scaffold, providing valuable insights for the development of new chemical entities.

Functionalization of the Azepane and Piperidine Nitrogen Atoms

The presence of two tertiary amine functionalities within the this compound scaffold, one on the piperidine ring and one on the azepane ring, offers multiple avenues for functionalization. These modifications are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and basicity, which in turn can influence its broader chemical behavior.

The azepane nitrogen, being part of a seven-membered ring, is generally more conformationally flexible and sterically accessible compared to the piperidine nitrogen, which is part of a more rigid six-membered ring. This difference in steric hindrance can be exploited for selective functionalization.

N-Alkylation and N-Arylation:

Standard N-alkylation reactions using alkyl halides or reductive amination with aldehydes and ketones can be employed to introduce a variety of substituents on either nitrogen atom. The choice of reaction conditions can influence the selectivity. For instance, bulky alkylating agents may preferentially react with the more accessible azepane nitrogen.

Reaction Scheme 1: Selective N-Alkylation of the Azepane Nitrogen

A potential strategy for selective alkylation involves the use of a bulky alkyl halide in the presence of a non-nucleophilic base.

Where R is a sterically demanding alkyl group and X is a halide.

N-Acylation:

Acylation of the nitrogen atoms with acyl chlorides or anhydrides introduces amide functionalities. These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. Due to the generally higher reactivity of the azepane nitrogen, selective acylation might be achievable under carefully controlled conditions, such as low temperatures and slow addition of the acylating agent.

Table 1: Hypothetical N-Functionalization Reactions of the Azepane Moiety

| Entry | Reagent | Product |

| 1 | Benzyl bromide | 1-Benzyl-4-(4-ethenylpiperidin-4-yl)azepane |

| 2 | Acetyl chloride | 1-Acetyl-4-(4-ethenylpiperidin-4-yl)azepane |

| 3 | Phenyl isocyanate | N-Phenyl-4-(4-ethenylpiperidin-4-yl)azepane-1-carboxamide |

Functionalization of the piperidine nitrogen would likely require a different strategic approach, potentially involving protection of the azepane nitrogen, followed by functionalization and deprotection steps.

Introduction of Substituents for Structure-Activity Relationship (SAR) Studies (excluding specific biological activities)

Modification of the Azepane Ring:

The introduction of substituents on the carbon backbone of the azepane ring can be achieved by starting with appropriately substituted azepane precursors. For example, using a substituted caprolactam in the initial stages of the synthesis would lead to derivatives with functionality on the azepane ring.

Modification of the Piperidine Ring:

Similarly, modifications to the piperidine ring can be accomplished by employing substituted piperidine starting materials. For instance, a 4-amino-4-cyanopiperidine derivative could serve as a precursor to introduce a variety of functionalities at the 4-position.

Modification of the Ethenyl Group:

The vinyl group is a versatile handle for further chemical transformations. Reactions such as hydroboration-oxidation, dihydroxylation, or Heck coupling can be used to introduce a range of substituents.

Hydroboration-Oxidation: This two-step reaction would convert the vinyl group into a primary alcohol, providing a site for further derivatization.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) would yield a diol, increasing the polarity of the molecule.

Heck Coupling: This palladium-catalyzed reaction allows for the introduction of aryl or vinyl substituents, extending the carbon framework.

Table 2: Hypothetical Substituent Modifications for SAR Studies

| Position of Modification | Type of Modification | Example Substituent |

| Azepane Ring (C2) | Alkylation | Methyl |

| Piperidine Ring (N1') | Acylation | Benzoyl |

| Ethenyl Group | Oxidation | Hydroxymethyl |

| Ethenyl Group | C-C Coupling | Phenyl |

Chemical Reactivity and Mechanistic Investigations of 1 4 Ethenylpiperidin 4 Yl Azepane

Reactions of the Ethenyl Group

The ethenyl group, being an alkene, is susceptible to a variety of reactions that involve the breaking of its π-bond. These include polymerization, various addition reactions, and cycloadditions.

Polymerization Pathways and Conditions

While specific polymerization studies on 1-(4-ethenylpiperidin-4-yl)azepane are not extensively documented, the reactivity of the analogous monomer, 4-vinylpyridine (B31050) (4VP), provides significant insight into potential polymerization pathways. The free radical polymerization of 4VP, often initiated by agents like azobisisobutyronitrile (AIBN), can proceed in a pseudo-living manner, allowing for control over the polymer chain growth. cmu.edu The use of nitroxide-mediated radical polymerization (NMRP), with controlling agents such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), has been shown to produce poly(4-vinylpyridine) (P4VP) with low polydispersity. cmu.edu The initial concentration of the nitroxide radical can influence the molecular weight of the resulting polymer, while temperature affects the reaction kinetics. cmu.edu

Alternative initiator systems, such as those without a traditional organic initiator but utilizing a metal catalyst like copper(I) chloride in the presence of water, have also been shown to polymerize 4VP. rsc.org Furthermore, reverse atom transfer radical polymerization (RATRP) is another method that has been successfully applied to the controlled polymerization of 4VP, yielding polymers with well-defined molecular weights and narrow distributions. researchgate.net Given these precedents, it is plausible that this compound could undergo similar controlled and free-radical polymerization reactions, initiated by either thermal/chemical initiators or metal-based catalytic systems.

Table 1: Analogous Polymerization Conditions for Vinyl Heterocycles

| Monomer | Polymerization Method | Initiator/Catalyst | Conditions | Observations |

| 4-Vinylpyridine | Nitroxide-Mediated Radical Polymerization (NMRP) | TEMPO | Bulk polymerization, 138°C | Controlled molecular weight, low polydispersity (1.02-1.5). cmu.edu |

| 4-Vinylpyridine | Initiator-free | CuCl / Water | - | Successful polymerization, vital role of catalyst and water. rsc.org |

| 4-Vinylpyridine | Reverse Atom Transfer Radical Polymerization (RATRP) | AIBN / CuCl₂/Me₆-TREN | N,N-Dimethylformamide solvent | Controlled molecular weight and distribution, rapid reaction rate. researchgate.net |

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

The ethenyl group of this compound is expected to undergo typical alkene addition reactions. These reactions involve the breaking of the carbon-carbon π-bond and the formation of two new single bonds. masterorganicchemistry.comyoutube.com

Hydrogenation: Catalytic hydrogenation of the ethenyl group would result in its saturation to an ethyl group, yielding 1-(4-ethylpiperidin-4-yl)azepane (B13200901). This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The hydrogenation of substituted piperidines is a common transformation in organic synthesis. whiterose.ac.uk

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed to form a dihalo-substituted derivative. For instance, reaction with bromine would yield 1-(4-(1,2-dibromoethyl)piperidin-4-yl)azepane. This reaction typically occurs readily at room temperature.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the ethenyl group. wikipedia.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield 2-(4-(azepan-1-yl)piperidin-4-yl)ethan-1-ol. wikipedia.orglibretexts.org This regioselectivity places the hydroxyl group on the terminal carbon of the original ethenyl moiety. masterorganicchemistry.comdoubtnut.com

Table 2: Expected Products of Addition Reactions

| Reaction | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | 1-(4-Ethylpiperidin-4-yl)azepane |

| Bromination | Br₂ | 1-(4-(1,2-Dibromoethyl)piperidin-4-yl)azepane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(4-(Azepan-1-yl)piperidin-4-yl)ethan-1-ol |

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org In such a reaction, the ethenylpiperidine moiety would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups, and while the piperidine (B6355638) and azepane moieties are electron-donating, the nitrogen atoms can be protonated or coordinated to a Lewis acid to increase the dienophilicity of the ethenyl group. nih.gov

Studies on analogous systems, such as 4-vinylpyridines and 4-vinylimidazoles, have shown that they can participate in Diels-Alder reactions. nih.govmdpi.com Lewis acid promotion can significantly enhance the reaction rate and selectivity. nih.gov For example, the reaction of 4-vinylpyridine with a diene like isoprene, in the presence of a Lewis acid, can lead to the formation of the corresponding cyclohexene-adduct. nih.gov It is therefore anticipated that this compound could similarly react with various dienes under thermal or Lewis acid-catalyzed conditions to afford spirocyclic structures containing a newly formed cyclohexene (B86901) ring.

Reactivity at the Nitrogen Centers of Azepane and Piperidine

The two tertiary amine nitrogens in this compound are nucleophilic and basic centers, capable of participating in a range of chemical transformations.

N-Alkylation and N-Acylation Reactions

Both the piperidine and azepane nitrogens are susceptible to reactions with electrophiles.

N-Alkylation: N-alkylation of the tertiary amines with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. Given that there are two tertiary amine sites, the reaction could potentially lead to mono- or di-alkylation products, depending on the stoichiometry of the alkylating agent and the reaction conditions. The relative nucleophilicity of the piperidine and azepane nitrogens would influence the site of initial alkylation. General procedures for the N-alkylation of piperidines often involve reacting the amine with an alkyl halide in a suitable solvent, sometimes in the presence of a non-nucleophilic base to scavenge the resulting acid. researchgate.netchemicalforums.com

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides would result in the formation of N-acylammonium species, which are typically reactive intermediates. The steric hindrance around the nitrogen atoms, particularly the piperidine nitrogen at a quaternary carbon center, might influence the rate and feasibility of these reactions.

Coordination Chemistry with Metal Centers

The lone pairs of electrons on the nitrogen atoms of both the piperidine and azepane rings allow this compound to function as a bidentate or monodentate ligand in coordination complexes with various metal centers. The presence of two nitrogen donor atoms makes it a diamine ligand. mit.edunih.gov

The steric bulk around the piperidine nitrogen, being attached to a quaternary carbon, might influence its coordination ability compared to the azepane nitrogen. The formation of metal complexes with ligands containing piperidine and other amino groups has been demonstrated with a variety of metals, including zinc, magnesium, and group IV metals. rsc.orgrsc.org The coordination geometry of the resulting metal complexes would depend on the metal ion, its preferred coordination number, and the bite angle and flexibility of the ligand. The synthesis of such complexes typically involves reacting the ligand with a metal salt in an appropriate solvent.

Ring-Opening and Ring-Contraction/Expansion Reactions

The unique spirocyclic structure of this compound, featuring a seven-membered azepane ring, suggests a susceptibility to various ring transformations. These reactions are often driven by the release of ring strain or the formation of more stable products.

Ring-Opening Reactions:

Ring-opening reactions of the azepane moiety in this compound could be initiated under various conditions, such as reductive cleavage or through reactions involving the tertiary amine. For instance, treatment with certain reducing agents or under specific catalytic conditions could lead to the cleavage of one of the C-N bonds within the azepane ring, resulting in a functionalized piperidine derivative. The presence of the vinyl group might also influence the regioselectivity of such cleavage.

Ring-Contraction Reactions:

Ring-contraction of the azepane ring to a more stable six-membered piperidine or five-membered pyrrolidine (B122466) ring is a plausible transformation. Such rearrangements can be promoted by various reagents and conditions. For example, certain oxidative or halogenating agents could facilitate a rearrangement cascade leading to a contracted ring system. The specific outcome would likely depend on the reaction conditions and the nature of the substituents.

Ring-Expansion Reactions:

While the structure already contains a seven-membered ring, reactions involving the piperidine ring could lead to its expansion. A notable method for the expansion of a piperidine ring to an azepane is the Tiffeneau-Demjanov rearrangement or similar processes involving the formation of a key intermediate that facilitates the ring expansion. rsc.org For this compound, a reaction sequence that transforms the vinyl group into a suitable leaving group on an adjacent carbon could potentially initiate the expansion of the piperidine ring, leading to a bicyclic system with two seven-membered rings or a larger spirocyclic system.

The table below outlines hypothetical reaction conditions for these transformations, based on known chemistry of related N-heterocycles.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Ring-Opening | H₂/Pd-C, high pressure and temperature | N-substituted 4-ethyl-4-(propylamino)piperidine |

| Ring-Contraction | N-Bromosuccinimide (NBS), then base | Spiro[piperidine-4,2'-pyrrolidine] derivative |

| Ring-Expansion | 1. O₃; 2. Me₂S; 3. TsNHNH₂; 4. NaH | Spiro[azepane-4,5'-azocane] derivative |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for controlling the product distribution and for the rational design of synthetic pathways.

The kinetics of ring-opening, -contraction, or -expansion reactions of this compound would be influenced by several factors, including the stability of intermediates, the activation energy of the rate-determining step, and the reaction conditions. For instance, ring-expansion reactions of piperidines to azepanes are known to proceed through intermediates whose stability can dictate the reaction rate. rsc.org The thermodynamics of these transformations are governed by the change in enthalpy and entropy. The release of ring strain in the azepane ring can be a significant driving force for ring-contraction reactions, leading to a thermodynamically more stable product. Conversely, ring-expansion reactions would need to overcome an enthalpic barrier associated with the formation of a larger, potentially more strained ring, unless compensated by other favorable factors.

The following table presents hypothetical thermodynamic and kinetic data for a ring-contraction reaction of a related spirocyclic azepane.

| Parameter | Value |

| Activation Energy (Ea) | 85 kJ/mol |

| Enthalpy of Reaction (ΔH) | -25 kJ/mol |

| Entropy of Reaction (ΔS) | -10 J/(mol·K) |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ |

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could provide invaluable insights into the intricate rearrangements that may occur.

For example, to distinguish between different possible pathways in a ring-contraction reaction, one could synthesize a version of the starting material with a ¹³C-labeled carbon atom in the azepane ring. By analyzing the position of the ¹³C label in the final product using techniques like NMR spectroscopy or mass spectrometry, the exact bond cleavages and formations can be determined.

Similarly, deuterium labeling of the vinyl group could help to understand its role and potential migrations during rearrangement reactions. The distribution of deuterium in the products would reveal whether the vinyl group participates directly in the reaction mechanism or remains a spectator. Such studies have been instrumental in understanding rearrangements in other nitrogen-containing heterocyclic systems.

The table below illustrates a potential isotope labeling experiment to probe a hypothetical ring-expansion mechanism.

| Labeled Starting Material | Proposed Intermediate | Expected Labeled Product | Analytical Method |

| 1-(4-(1-¹³C-ethenyl)piperidin-4-yl)azepane | ¹³C-labeled spirocyclic cation | Spiro[azepane-4,5'-azocane] with ¹³C at a specific position | ¹³C NMR Spectroscopy |

Computational and Theoretical Studies of 1 4 Ethenylpiperidin 4 Yl Azepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule from first principles.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. Molecular orbital analysis would further elucidate the nature of chemical bonds and potential sites for nucleophilic or electrophilic attack.

Conformational Energy Landscapes and Isomer Stability

The presence of two saturated rings (piperidine and azepane) and a flexible ethenyl group suggests that 1-(4-Ethenylpiperidin-4-yl)azepane can exist in multiple conformations. Mapping the conformational energy landscape would identify the most stable, low-energy conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt and how this influences its interactions. The relative stabilities of any potential stereoisomers would also be determined through these calculations.

Transition State Analysis for Reaction Pathways

Should this molecule be involved in chemical reactions, transition state analysis would be employed to understand the reaction mechanisms. By locating the transition state structures and calculating their energies, researchers could determine the activation energies for various potential reaction pathways, providing insight into reaction kinetics and product distributions.

Spectroscopic Property Predictions

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure.

Vibrational Frequencies: The prediction of infrared (IR) and Raman vibrational frequencies would correspond to the vibrational modes of the molecule. This theoretical spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.

Molecular Dynamics and Conformational Sampling

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time.

Simulations of Molecular Flexibility and Dynamics in Different Environments

MD simulations would track the movements of each atom in this compound over time, revealing its flexibility and dynamic behavior. By performing these simulations in different environments, such as in a vacuum, in an aqueous solution, or in a lipid bilayer, one could understand how the solvent or surrounding medium affects the molecule's conformational preferences and dynamics. This is particularly important for predicting how the molecule might behave in a biological context.

Exploration of Solvation Effects on Conformation

Currently, there is a lack of specific published research detailing the explicit exploration of solvation effects on the conformation of this compound. Theoretical studies of molecules in solution are crucial for understanding their behavior in a physiological environment. Such studies typically employ computational methods like Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations with explicit or implicit solvent models. These models would allow for the investigation of how the dielectric constant of the solvent and specific solvent-solute interactions, such as hydrogen bonding with protic solvents, influence the conformational preferences of the piperidine (B6355638) and azepane rings, as well as the orientation of the ethenyl group. The conformational landscape of the flexible azepane ring, in particular, would be expected to be sensitive to the surrounding solvent environment.

Molecular Recognition and Binding Interaction Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues (focused on chemical parameters, not biological outcomes)

Specific Quantitative Structure-Activity Relationship (QSAR) models for a series of analogues of this compound are not documented in the available scientific literature. QSAR studies on other heterocyclic compounds, such as quinoxaline (B1680401) derivatives, have demonstrated the utility of this approach in correlating chemical parameters with molecular properties. nih.gov For a hypothetical QSAR study of this compound analogues, a range of chemical descriptors would be calculated. These could include:

Topological descriptors: Molecular weight, branching indices, and shape indices.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Lipophilicity descriptors: LogP, which describes the partitioning of the compound between an octanol (B41247) and water phase.

By systematically modifying the structure of this compound (e.g., by altering substituents on the piperidine or azepane rings) and calculating these descriptors, a QSAR model could be developed. This model would aim to establish a mathematical relationship between the structural features (described by the chemical parameters) and a specific chemical property, without inferring any biological activity.

Applications of 1 4 Ethenylpiperidin 4 Yl Azepane in Advanced Chemical Research Non Clinical

Building Block for Complex Organic Synthesis

The compound 1-(4-ethenylpiperidin-4-yl)azepane, a unique bifunctional molecule, presents intriguing possibilities as a versatile building block in the field of advanced organic synthesis. Its structure, which incorporates a reactive ethenyl (vinyl) group and a sterically demanding piperidine-azepane scaffold, offers multiple avenues for chemical modification and elaboration. While specific, peer-reviewed research detailing the applications of this exact compound is not extensively documented, its constituent functional groups suggest a range of potential uses in the synthesis of complex organic molecules.

Asymmetric Synthesis and Chiral Auxiliaries

The field of asymmetric synthesis strives to create chiral molecules with a high degree of stereochemical purity, a critical aspect in the development of pharmaceuticals and other biologically active compounds. Chiral auxiliaries are temporary chiral groups that are attached to a prochiral substrate to direct a stereoselective transformation.

Although there is no specific research demonstrating the use of this compound as a chiral auxiliary, its inherent chirality, stemming from the stereocenter at the 4-position of the piperidine (B6355638) ring, suggests a potential for such applications. The piperidine ring exists in a chair conformation, and the substituents on this ring can create a specific chiral environment. In principle, if the compound were resolved into its individual enantiomers, each could potentially be used to guide the stereochemical outcome of a reaction on a tethered substrate. The nitrogen atoms of the piperidine and azepane rings could serve as attachment points for acyl or alkyl groups, positioning the chiral scaffold to influence the facial selectivity of reactions such as enolate alkylations or aldol (B89426) additions. However, without experimental data, this remains a theoretical proposition.

Precursor for Diverse Chemical Libraries and Analogs

Chemical libraries, which are large collections of diverse but structurally related compounds, are a cornerstone of modern drug discovery and materials science research. The synthesis of these libraries often relies on versatile building blocks that can be readily modified to generate a wide array of analogs.

The structure of this compound is well-suited for this purpose. The presence of two key functional handles allows for a multitude of chemical transformations:

The Ethenyl Group: This vinyl moiety is a versatile functional group that can participate in a wide range of reactions, including but not limited to:

Addition Reactions: Halogenation, hydrohalogenation, and hydration can introduce new functional groups.

Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation can cleave the double bond to yield a ketone or carboxylic acid, providing a different point for further modification.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can be employed to form new carbon-carbon bonds, linking the piperidine core to other molecular fragments.

Polymerization: As will be discussed later, the ethenyl group can undergo polymerization.

The Azepane Nitrogen: The secondary amine of the azepane ring is a nucleophilic center that can be readily functionalized through:

N-Alkylation and N-Arylation: The introduction of various substituents on the nitrogen atom can significantly alter the steric and electronic properties of the molecule.

N-Acylation: The formation of amides provides another avenue for diversification.

The combination of these reactive sites makes this compound a potentially valuable scaffold for combinatorial chemistry, enabling the rapid generation of a library of analogs with diverse substitution patterns for screening in biological assays or for the development of new materials.

Materials Science Applications

The unique structural features of this compound also suggest its potential utility in the field of materials science, particularly in the design and synthesis of novel polymers and supramolecular assemblies.

Polymer Chemistry: Incorporation into Macromolecular Structures (e.g., through ethenyl polymerization)

The most direct application of this compound in polymer chemistry lies in the reactivity of its ethenyl group. This vinyl moiety can act as a monomer in various polymerization reactions, leading to the formation of macromolecular structures with the piperidine-azepane unit as a repeating side chain.

Potential polymerization methods include:

Free Radical Polymerization: Initiated by common radical initiators such as AIBN or benzoyl peroxide.

Cationic Polymerization: The electron-rich nature of the double bond may allow for polymerization initiated by strong acids or Lewis acids.

Controlled Radical Polymerization (CRP): Techniques such as ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer) could potentially be employed to synthesize polymers with well-defined molecular weights and low dispersity.

The resulting polymers would possess unique properties conferred by the bulky and basic piperidine-azepane side chains. These side chains could influence the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the nitrogen atoms within the side chains could be post-polymerizationally modified, for example, by quaternization to create cationic polymers with potential applications as flocculants, gene delivery vectors, or antimicrobial agents.

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The design of molecules that can undergo self-assembly is a key area of research in nanotechnology and materials science.

While there is no specific research on the self-assembly of this compound, its molecular structure has features that could facilitate such processes. The rigid piperidine ring and the more flexible azepane ring create a specific three-dimensional shape. Intermolecular interactions such as van der Waals forces and dipole-dipole interactions could potentially lead to the formation of ordered aggregates in solution or in the solid state.

Furthermore, derivatization of the molecule could introduce functional groups that promote specific non-covalent interactions. For example, acylation of the azepane nitrogen with a long alkyl chain could generate an amphiphilic molecule capable of forming micelles or vesicles in aqueous media. The introduction of hydrogen bonding moieties could lead to the formation of supramolecular polymers or gels.

Hybrid Materials and Composites

Hybrid materials and composites are formed by combining two or more different materials to achieve properties that are superior to the individual components. The reactive ethenyl group of this compound makes it a candidate for incorporation into such materials.

One potential application is in the surface modification of inorganic materials such as silica (B1680970) or metal oxides. The ethenyl group could be used to covalently attach the molecule to a surface via techniques like hydrosilylation on silicon-hydride functionalized surfaces. This would create a surface functionalized with piperidine-azepane units, which could alter the surface's hydrophobicity, basicity, and ability to coordinate to metal ions.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₄N₂ |

| Molecular Weight | 208.35 g/mol |

| CAS Number | 2060057-49-8 |

| Predicted LogP | 2.8 |

| Predicted pKa | 10.2 (most basic) |

| Predicted Boiling Point | 298.5 °C at 760 mmHg |

| Predicted Density | 0.9 g/cm³ |

Uncharted Territory: The Chemical Landscape of this compound

Despite a thorough investigation into the chemical literature, the compound this compound remains a largely unexplored entity within advanced chemical research. At present, there is a notable absence of published studies detailing its specific applications in the fields of catalysis and chemical biology.

The foundational structure of this compound, featuring a piperidine ring substituted with an ethenyl group and an azepane moiety, suggests potential for a variety of chemical transformations and applications. The presence of two nitrogen-containing heterocyclic rings, piperidine and azepane, provides basic sites that could theoretically be leveraged in organocatalysis. The tertiary amine within the azepane ring and the secondary amine of the piperidine could act as proton acceptors or engage in hydrogen bonding, influencing reaction mechanisms.

Furthermore, the vinyl group attached to the piperidine ring presents a site for functionalization or polymerization. In the context of metal-catalyzed reactions, the nitrogen atoms could serve as ligands, coordinating with metal centers to form catalysts for a range of organic transformations. The specific stereochemistry of the molecule, if resolved into its chiral forms, could also offer avenues for asymmetric catalysis.

In the realm of chemical biology, the structural framework of this compound could be adapted for the development of molecular probes. The introduction of fluorescent tags or isotope labels onto the molecule would enable its use in tracking and visualizing chemical processes within complex biological systems. Such probes could be instrumental in chemoproteomics and activity-based profiling, helping to elucidate the interactions of small molecules with proteins and other biomolecules.

However, it is crucial to emphasize that these potential applications are currently hypothetical. The scientific community has yet to publish research that specifically investigates or validates the use of this compound in these or any other non-clinical research areas. The synthesis and characterization of this compound are the necessary first steps before its potential can be systematically explored.

Future research efforts would be required to synthesize this compound and to evaluate its catalytic activity and its suitability as a scaffold for chemical biology tools. Such studies would involve detailed kinetic and mechanistic investigations to understand its behavior in chemical reactions and its interactions within biological milieus. Until such research is undertaken and its findings are disseminated, the role of this compound in advanced chemical research remains an open question.

Future Perspectives and Emerging Research Directions

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and material science. mdpi.com These computational tools can analyze vast chemical spaces to identify novel scaffolds with therapeutic potential, predict biological activities, and even generate new molecular structures with desired properties. mdpi.com For a molecule like 1-(4-ethenylpiperidin-4-yl)azepane, AI could be instrumental in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for azepane and piperidine-containing compounds to predict the physicochemical properties, bioactivities, and potential toxicities of novel derivatives. This can significantly expedite the initial stages of drug discovery or materials development by prioritizing the most promising candidates for synthesis. mdpi.com

De Novo Design: Generative AI models can design novel derivatives of the azepane-piperidine scaffold tailored to specific biological targets or material properties. For instance, AI could suggest modifications to the ethenyl group or substitutions on the heterocyclic rings to enhance binding affinity to a particular protein or to tune the electronic properties for material applications. mdpi.com

Synthesis Planning: AI can assist chemists in devising the most efficient and effective synthetic routes. By analyzing vast databases of chemical reactions, these tools can propose retrosynthetic pathways, predict reaction outcomes, and suggest optimal reaction conditions, thereby streamlining the synthesis process. mdpi.com

Computational docking studies, a technique often integrated with machine learning, have already been used to evaluate the interaction of azepane analogues with biological targets like the NMDA receptor, demonstrating the potential for in silico methods in guiding the design of new bioactive compounds. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic methodologies. researchgate.net Future research on this compound and its analogues will likely focus on developing eco-friendly synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netijpsjournal.com

Key areas for development include:

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Multi-enzyme cascades have been successfully employed for the synthesis of aminopiperidine and aminoazepane derivatives from readily available amino alcohols. rsc.org This approach avoids the use of harsh reagents and can lead to products with high enantiopurity. rsc.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com It has been applied to the synthesis of various N-heterocycles, often with the benefit of reduced solvent usage, making it an environmentally sustainable option. mdpi.commdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent or in green solvents like water is a cornerstone of green chemistry. nih.gov An eco-friendly synthesis of thiophene-based Schiff bases containing piperidine (B6355638) rings has been demonstrated without the need for any catalyst or solvent. acgpubs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency. The synthesis of important pharmaceutical precursors has been achieved using this technology, reducing waste and risk. mdpi.com

An improved stereocontrolled synthesis of piperidine and azepane β-amino esters has been developed using ozonolysis followed by a double reductive amination, showcasing a move towards more controlled and efficient synthetic strategies. researchgate.net

Exploration of Novel Catalytic Transformations Involving the Azepane-Piperidine Scaffold

Catalysis is fundamental to modern organic synthesis, enabling the efficient and selective construction of complex molecules. nih.gov The development of novel catalytic transformations for the synthesis and functionalization of the azepane-piperidine scaffold is a vibrant area of research.

Future explorations may include:

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to modifying molecular scaffolds. Rhodium-catalyzed C-H insertion has been used to functionalize piperidines at various positions, with the site-selectivity controlled by the choice of catalyst and protecting groups. nih.gov Nickel-catalyzed chain-walking has also emerged as a method for the site-selective functionalization of unsaturated alcohol side-chains. acs.org

Enantioselective Synthesis: The production of single-enantiomer compounds is crucial for pharmaceutical applications. Chiral catalysts, including those based on ruthenium and rhodium, have been developed for the asymmetric synthesis of piperidine and azepane heterocycles. lookchem.comacs.org

Ring Expansion and Annulation Strategies: The synthesis of the azepane ring can be achieved through the ring expansion of piperidine precursors. rsc.orgresearchgate.net Additionally, [5+1] annulation methods, facilitated by transition metal catalysis, provide another route to the piperidine ring system. mdpi.com

Tandem Reactions: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to be an efficient method for preparing functionalized azepine derivatives. nih.gov

These catalytic methods offer powerful tools for creating a diverse library of azepane-piperidine derivatives for further investigation.

Advanced Material Applications in Niche Technologies

The unique structural and electronic properties of heterocyclic compounds are being harnessed in the development of advanced materials. While the primary focus for azepane and piperidine derivatives has been in pharmaceuticals, their potential in niche technologies is an emerging field of interest. researchgate.net

Potential applications include:

Ionic Liquids: Azepane-based cations have been used to create novel ionic liquids. These materials exhibit wide electrochemical windows, making them promising candidates for use as electrolytes in batteries and other electrochemical devices. researchgate.net

Corrosion Inhibitors: Piperidine derivatives have shown efficacy as corrosion inhibitors for metal surfaces, suggesting a potential application for specialized coatings and formulations. ijnrd.org

Functional Polymers: The vinyl group in this compound could serve as a monomer for polymerization, leading to new polymers with embedded heterocyclic units. These materials could have interesting properties for applications in areas such as drug delivery, catalysis, or as specialty resins.

High-Throughput Screening for Undiscovered Chemical Reactivities

High-throughput screening (HTS) is a powerful technology used to rapidly test large numbers of compounds for biological activity or other properties. nih.gov While traditionally used in drug discovery, HTS can also be adapted to explore the chemical reactivity of compound libraries.

For a scaffold like this compound, HTS could be employed to:

Discover Novel Reactions: By screening a library of derivatives against a panel of reagents and catalysts under various conditions, new and unexpected chemical transformations could be identified. This could lead to the discovery of novel synthetic methodologies.

Identify Catalytic Activity: The azepane-piperidine scaffold itself, or its metal complexes, could be screened for catalytic activity in a range of chemical reactions.

Map Structure-Reactivity Relationships: Data from HTS can be used to build structure-reactivity relationships, providing insights into how modifications to the molecular structure influence its chemical behavior.

The assembly of diverse small molecule libraries, often vetted using computational filters to ensure desirable physicochemical properties, is a crucial first step in any H.T.S. campaign. upenn.edunih.gov Libraries of azepane-piperidine derivatives could be constructed and screened to unlock new chemical possibilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.